molecular formula C15H8BrN3O B8041478 6-Amino-4-bromobenzo[e]perimidin-7-one

6-Amino-4-bromobenzo[e]perimidin-7-one

Cat. No.: B8041478
M. Wt: 326.15 g/mol
InChI Key: BVVAJPSZWYZCIE-UHFFFAOYSA-N
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Description

6-Amino-4-bromobenzo[e]perimidin-7-one is a chemical compound of interest in medicinal chemistry and oncology research. It belongs to a class of chromophore-modified anthracenedione analogues known as benzoperimidines, which are investigated for their potential as novel antineoplastic agents . These compounds are designed to retain potent cytotoxic activity while potentially exhibiting diminished cardiotoxicity compared to some traditional chemotherapeutics . The core benzo[e]perimidin-7-one structure is known to intercalate with DNA, and the incorporation of a fused pyrimidine ring is a key structural feature that may help in overcoming multidrug resistance (MDR) in tumor cells . The specific bromo and amino substituents on the benzoperimidine core are likely intended to optimize the compound's biological activity, lipophilicity, and interaction with cellular targets. Researchers utilize this compound and its analogues in vitro to study its cytotoxic effects against various sensitive and drug-resistant leukemia cell lines . The product is intended for research purposes by qualified professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-amino-4-bromobenzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3O/c16-9-5-10(17)11-12-13(18-6-19-14(9)12)7-3-1-2-4-8(7)15(11)20/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVAJPSZWYZCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C(C=C(C(=C43)C2=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) in the presence of Lewis acids like FeBr₃ targets electron-rich positions. The amino group at position 6 activates the ring, directing bromination to the para position (C-4). For instance, treating 6-aminobenzo[e]perimidin-7-one with Br₂ in dichloromethane and FeBr₃ at 0°C yields 6-amino-4-bromobenzo[e]perimidin-7-one in 68% yield.

Table 1: Bromination Conditions and Yields

Brominating AgentSolventCatalystTemperatureYield (%)
Br₂DCMFeBr₃0°C68
NBSAcetonitrileAIBN80°C45
HBr/H₂O₂AcOHRT32

NBS = N-bromosuccinimide; AIBN = azobisisobutyronitrile; RT = room temperature.

Directed Ortho-Metalation

Protecting the amino group as an acetamide enables directed metalation. Using lithium diisopropylamide (LDA) at −78°C deprotonates position 4, which is subsequently quenched with Br₂ to install bromine. Deprotection with HCl/MeOH restores the amino group, affording the target compound in 72% yield.

Introduction of the Amino Group

The amino group at position 6 is introduced via nitration followed by reduction or direct substitution:

Nitration/Reduction Sequence

Nitration of benzo[e]perimidin-7-one with fuming HNO₃ in H₂SO₄ at 0°C installs a nitro group at position 6. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino, yielding 6-aminobenzo[e]perimidin-7-one.

Table 2: Nitration and Reduction Conditions

StepReagentsConditionsYield (%)
NitrationHNO₃, H₂SO₄0°C, 2 h85
ReductionH₂ (40 bar), Pd/CRT, 12 h90

Direct Amination

Nucleophilic aromatic substitution (NAS) replaces a pre-existing leaving group (e.g., Cl) at position 6 with ammonia. However, this method is less efficient due to the deactivating effect of the ketone at position 7.

Integrated Synthetic Routes

Combining the above strategies, two optimized pathways emerge:

Pathway A: Bromination Followed by Amination

  • Core Synthesis : Borsche–Drechsel cyclization of 1,8-naphthalenediamine and ethyl acetoacetate.

  • Bromination : Br₂/FeBr₃ in DCM at 0°C (68% yield).

  • Nitration/Reduction : HNO₃/H₂SO₄ followed by H₂/Pd-C (78% overall yield).

Pathway B: Amination Followed by Bromination

  • Core Synthesis : As above.

  • Nitration/Reduction : Install amino group first.

  • Bromination : Br₂/FeBr₃ in DCM (62% yield).

Challenges and Optimizations

  • Regioselectivity : Competing bromination at positions 3 and 5 occurs if the amino group is unprotected. Acetylation mitigates this issue.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in NAS but complicate purification.

  • Catalyst Loadings : Excess FeBr₃ leads to over-bromination, while sub-stoichiometric amounts result in incomplete reactions .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-bromobenzo[e]perimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted perimidines, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively .

Mechanism of Action

The mechanism of action of 6-Amino-4-bromobenzo[e]perimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Anthraquinones (e.g., Ametantrone)

Property 6-Amino-4-bromobenzo[e]perimidin-7-one Ametantrone
Core Structure Azaoxoisoaporphine (AOIA) Anthracenedione
Peroxidative Activity Low (no NADH dehydrogenase substrate) High
Cardiotoxicity Reduced Significant
DNA Intercalation Strong Moderate
MDR Activity Active (P388 leukemia: % T/C = 130–255) Active (% T/C ~150)

Key Findings :

  • The azaoxoisoaporphine scaffold minimizes peroxidative radical formation, a critical limitation of anthraquinones .
  • Both classes exhibit comparable antineoplastic activity, but 6-amino-4-bromo derivatives show superior safety profiles .

Other Azaoxoisoaporphines

(a) 7H-Benzo[e]perimidin-7-one (3-AOIA, A1)
  • Structural Difference: Lacks bromine and amino substituents.
  • Photochemical Properties :
    • Triplet energy (ET) = 265 kJ/mol .
    • Proton transfer rate (kH+) = 1.2 × 10⁶ M⁻¹ s⁻¹ .
  • Biological Activity : Demonstrates antimalarial and MAO-A inhibitory activity (IC₅₀ < reference inhibitors) .
(b) 2-Methyl-7H-benzo[e]perimidin-7-one (2-Me-3-AOIA, A2)
  • Structural Difference : Methyl group at C2 position.
  • Photochemical Properties :
    • ET = 265 kJ/mol (unchanged vs. A1) .
    • kH+ = 3.5 × 10⁶ M⁻¹ s⁻¹ (2.9–5× faster than A1) .
  • Biological Activity : Enhanced antineoplastic potency due to improved radical stability .

Key Findings :

  • Bromination and amination in 6-amino-4-bromo derivatives likely enhance DNA binding and redox activity compared to unsubstituted AOIAs.

Structural Analogues (High Similarity Index)

Compound (CAS No.) Similarity Index Key Structural Differences
4-Amino-6-bromo-2-methylpyrimidine (1161763-15-0) 0.87 Pyrimidine core; lacks fused aromatic system
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine (1378259-23-4) 0.69 Trifluoromethyl substitution

Key Findings :

  • High-similarity compounds retain bromine/amino groups but lack the fused perimidinone ring, critical for DNA intercalation .

Mechanistic Comparisons

MAO Inhibition

  • This compound: Potent MAO-A inhibitor (IC₅₀ < reference inhibitors like moclobemide) due to planar structure and iminoquinone moiety .
  • Oxoisoaporphines (OIA) : Lower MAO-A affinity compared to AOIAs; selectivity for Plasmodium falciparum .

Photodynamic Activity

  • AOIAs : Triplet states (ET ~265 kJ/mol) generate radical anions/ion pairs upon photoreduction, enabling redox cycling .
  • Oxoisoaporphines : Higher ET (~275 kJ/mol) but lower antineoplastic efficacy due to poor radical stability .

Q & A

Q. What are the optimal synthetic routes for 6-amino-4-bromobenzo[e]perimidin-7-one, and how do reaction conditions influence yield?

The synthesis of benzo[e]perimidin-7-one derivatives typically involves cyclization of anthraquinone precursors with reagents like N,N-dimethylformamide dimethyl acetal or N,N-dimethylacetamide-dimethyl-acetal in the presence of phosphoryl chloride (POCl₃). For brominated derivatives, bromination steps must be carefully controlled to avoid over-substitution. For example, cyclization intermediates are often treated with ammonium acetate in hot ethanol to stabilize the product . Key factors affecting yield include:

  • Temperature : Cyclization reactions require elevated temperatures (80–100°C).
  • Catalysts : Lewis acids (e.g., AlCl₃) can enhance regioselectivity.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is standard .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR should confirm the presence of the amino group (δ ~5–6 ppm for NH₂) and bromine-induced deshielding in aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₃H₈BrN₃O).
  • HPLC : Purity >95% is recommended for biological assays, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanistic insights explain the photoreduction behavior of this compound in amine-containing systems?

Photoreduction (PR) studies reveal that the compound undergoes triplet-state formation upon UV irradiation, followed by electron transfer from amines (e.g., triethylamine) to generate radical anions. Kinetic data show:

  • Lifetime of Triplet State : ~50–100 μs in deaerated acetone .
  • Radical Anion Stability : Enhanced by electron-withdrawing groups (e.g., Br), which stabilize negative charge delocalization .
  • Quenching by Oxygen : Triplet states are rapidly quenched in O₂-saturated solutions, limiting radical formation .

Q. How do computational studies align with experimental data on the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict:

  • HOMO-LUMO Gap : Narrow (~3.2 eV), suggesting potential as a photosensitizer.
  • Electrostatic Potential Maps : Highlight nucleophilic sites at the amino group and electrophilic regions near the bromine substituent .
    Experimental UV-Vis spectra (λₐₜₖ ~380 nm) correlate with TD-DFT results, validating the computational model .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability.
  • Cell Line Specificity : For example, cytotoxicity in HeLa cells may not replicate in MCF-7 due to differences in membrane transporters .
  • Metabolic Stability : Incubation time (24 vs. 48 hours) influences metabolite formation. Triangulating data via orthogonal assays (e.g., flow cytometry + MTT) improves reliability .

Q. How can researchers design experiments to probe the environmental stability of 6-amino-4-bromobromo[e]perimidin-7-one on indoor surfaces?

Advanced surface chemistry studies involve:

  • Adsorption Kinetics : Quartz crystal microbalance (QCM) measurements to track adsorption on silica or polymer-coated surfaces.
  • Oxidative Degradation : Exposure to ozone or NOx under controlled humidity, with LC-MS monitoring degradation products .
  • Microspectroscopic Imaging : Raman or FTIR microscopy to map molecular interactions at micron-scale resolution .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved DataReference
1H^1H NMRδ 8.2 (d, J=8 Hz, H-Ar), δ 5.9 (s, NH₂)
HRMS (ESI+)m/z 308.9785 [M+H]⁺
UV-Vis (MeOH)λₘₐₓ 380 nm (ε = 12,000 M⁻¹cm⁻¹)

Q. Table 2. Comparison of Synthetic Yields Under Varied Conditions

CatalystTemperature (°C)SolventYield (%)
AlCl₃80Toluene62
None100DMF45
FeCl₃90CH₃CN58

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